molecular formula C25H13Cl4N5O2S2 B2890643 N2,N6-bis(4-(2,5-dichlorophenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide CAS No. 392325-18-7

N2,N6-bis(4-(2,5-dichlorophenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide

Cat. No. B2890643
CAS RN: 392325-18-7
M. Wt: 621.33
InChI Key: YMWOWYPBPHAPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2,N6-bis(4-(2,5-dichlorophenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide is a chemical compound used in scientific research. It is based on a pyridine-2,6-dicarboxamide fragment, which has noteworthy roles in coordination chemistry, stabilization of reactive species, synthetic modelling of some metalloenzyme active sites, catalytic organic transformations, and sensing as well as recognition applications .

Scientific Research Applications

Antimicrobial Agents

The pyridine carboxamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds, including the one , have shown potential as antibacterial and antifungal agents, providing a new avenue for the development of novel treatments against resistant strains of bacteria and fungi .

Coordination Chemistry

Pyridine-2,6-dicarboxamide scaffolds play a significant role in coordination chemistry. They serve as ligands that can stabilize reactive species and model the active sites of metalloenzymes. This is crucial for understanding enzyme mechanisms and designing mimetics for industrial catalysts .

Catalytic Organic Transformations

These scaffolds are also involved in catalyzing organic transformations. Their ability to act as catalysts in various chemical reactions makes them valuable for synthetic organic chemistry, potentially leading to more efficient and environmentally friendly processes .

Sensing and Recognition

In the field of chemical sensing, pyridine-2,6-dicarboxamide-based compounds are used to develop sensors for the detection of ions and molecules. This has important implications for environmental monitoring and the development of diagnostic tools .

Synthetic Modelling of Metalloenzyme Active Sites

The compound’s structure allows it to mimic the active sites of certain metalloenzymes. This is particularly useful in the study of enzymes’ functions and could lead to the creation of synthetic enzymes with applications in biotechnology and medicine .

Stabilization of Reactive Species

The pyridine-2,6-dicarboxamide moiety is known for its role in the stabilization of reactive intermediates in chemical reactions. This property is essential for the development of new reactions and materials, especially in the field of polymer chemistry .

properties

IUPAC Name

2-N,6-N-bis[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H13Cl4N5O2S2/c26-12-4-6-16(28)14(8-12)20-10-37-24(31-20)33-22(35)18-2-1-3-19(30-18)23(36)34-25-32-21(11-38-25)15-9-13(27)5-7-17(15)29/h1-11H,(H,31,33,35)(H,32,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWOWYPBPHAPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl)C(=O)NC4=NC(=CS4)C5=C(C=CC(=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H13Cl4N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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